5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a thiophene ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2.ClH/c1-20(2)9-10-21(16(22)13-7-8-14(18)24-13)17-19-15-11(23-3)5-4-6-12(15)25-17;/h4-8H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSRQVXRHSHPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable carboxylic acid derivative.
Attachment of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions where the dimethylaminoethyl group is introduced.
Formation of the thiophene ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.
Final coupling and chlorination: The final steps involve coupling the synthesized intermediates and introducing the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the dimethylamino group.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorine atom or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.
Medicine
The compound may have potential therapeutic applications. It could be investigated for its activity against certain diseases or conditions, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the methoxy group.
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the chlorine atom.
5-chloro-N-(ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide: Lacks the dimethylamino group.
Uniqueness
The presence of the methoxy group, chlorine atom, and dimethylaminoethyl group in 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride makes it unique. These functional groups can significantly influence its chemical reactivity, biological activity, and overall properties.
Biological Activity
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by various functional groups, including:
- Chloro group
- Dimethylamino group
- Methoxy and benzo[d]thiazole moieties
- Thiophene ring
This structural diversity contributes to its biological properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, impacting cell proliferation and survival.
- Cell Cycle Regulation : Evidence suggests that the compound may influence cell cycle phases, particularly in cancer cells, leading to apoptosis or growth inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 1.58 |
| HCT116 | 1.68 |
| MCF7 | 2.10 |
These results suggest that the compound may act as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Studies indicate moderate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Study on Cancer Cell Lines
A comprehensive study evaluated the effects of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride on different cancer cell lines. The findings revealed:
- Induction of apoptosis in treated cells.
- Significant cell cycle arrest at the G2/M phase.
- Downregulation of anti-apoptotic proteins.
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound has indicated favorable absorption characteristics, with studies showing good bioavailability in animal models. This aspect is crucial for its potential therapeutic use.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of variables such as solvent, temperature, and catalysts. Key steps include:
- Amide bond formation : Reacting thiophene-2-carboxylic acid derivatives with substituted benzo[d]thiazol-2-amine precursors under coupling agents like EDCI/HOBt .
- Quaternization : Introducing the dimethylaminoethyl group via alkylation, followed by hydrochloride salt formation .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
Q. Optimization Table :
| Variable | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF or Dichloromethane | Enhances solubility of intermediates | |
| Temperature | 0–5°C (quaternization step) | Minimizes side reactions | |
| Catalyst | K₂CO₃ or Et₃N | Facilitates deprotonation |
Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation?
A combination of techniques ensures accurate characterization:
Q. Characterization Data Example :
| Parameter | Observation | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H, OCH₃) | |
| HRMS | m/z 463.0921 [M+H]⁺ | |
| HPLC Purity | ≥98% (λ = 254 nm) |
Q. How should researchers handle solubility challenges in biological assays?
The hydrochloride salt improves aqueous solubility but may require:
- Solvent Systems : DMSO for stock solutions (≤5% v/v in assays) .
- Surfactants : Polysorbate-80 for in vivo studies to prevent aggregation .
Advanced Research Questions
Q. What strategies address low selectivity in target binding?
- Structural Modifications : Introduce steric hindrance (e.g., bulkier substituents on the thiophene ring) to reduce off-target interactions .
- Docking Studies : Use AutoDock Vina to predict binding modes with targets like kinase domains .
- Kinetic Assays : Surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .
Q. How can contradictions in spectroscopic data be resolved?
Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes like restricted rotation. Mitigation steps:
- Variable Temperature NMR : Identify conformational changes (e.g., coalescence of peaks at 60°C) .
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between protons .
Q. What computational methods predict stability and reactivity?
Q. Computational Results Example :
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV (predicts moderate reactivity) | |
| Solubility (LogS) | -3.1 (requires formulation aid) |
Q. What experimental designs validate proposed reaction mechanisms?
Q. How can researchers improve yield in scale-up synthesis?
- Flow Chemistry : Continuous reactors for exothermic steps (e.g., quaternization) to enhance reproducibility .
- DoE (Design of Experiments) : Taguchi methods to identify critical factors (e.g., solvent ratio, stirring speed) .
Q. What analytical techniques quantify degradation under stress conditions?
- Forced Degradation : Expose to heat (60°C), light (UV), and pH extremes, followed by LC-MS to identify degradation products .
- TGA/DSC : Assess thermal stability (decomposition onset ~180°C) .
Q. How do substituents influence biological activity?
-
SAR Studies : Compare analogues with varying substituents (e.g., methoxy vs. ethoxy on benzo[d]thiazole):
Substituent IC₅₀ (Target Enzyme) Reference 4-OCH₃ 12 nM 4-OC₂H₅ 28 nM
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
